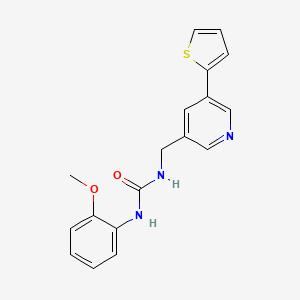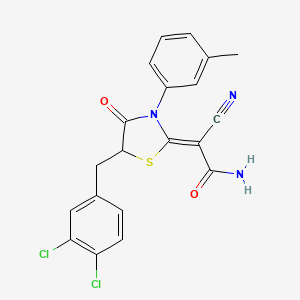![molecular formula C20H18N6OS B2568992 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 863452-71-5](/img/structure/B2568992.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines were designed and synthesized as potential c-Met inhibitors . Another study reported the reaction of certain compounds with sodium hydride (NaH), leading to the formation of 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the anions generated from certain compounds with sodium hydride (NaH) underwent aromatization to give 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, are reported. It has a molecular formula of C11H9N5O and a molecular weight of 227.22. Its melting point is greater than 250°C .Scientific Research Applications
Synthesis and Biological Evaluation
Heterocyclic Compound Synthesis : Research has focused on synthesizing various heterocyclic compounds incorporating thiadiazole and other moieties for potential use as insecticidal agents. These compounds have been tested against pests such as the cotton leafworm, Spodoptera littoralis, indicating their potential application in agriculture to protect crops from pest damage (Fadda et al., 2017).
Antimicrobial and Antitumor Agents : Certain triazolo and triazinopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Some of these compounds have shown promising results in initial screenings, suggesting their application in developing new therapeutic agents (Said et al., 2004).
Antitumor Applications
- Pyridotriazolopyrimidinones as Antitumor Agents : A series of pyridotriazolopyrimidinones were synthesized and evaluated for their anticancer activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). Certain compounds demonstrated promising activity, suggesting their potential use in cancer treatment research (Abdallah et al., 2017).
Applications in Antimicrobial Research
- Novel Thieno and Furopyrimidine Derivatives : The synthesis of new thieno and furopyrimidine derivatives has shown antimicrobial activities against various microbial strains, highlighting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Mechanism of Action
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. For instance, some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines were designed and synthesized as potential c-Met inhibitors, suggesting potential applications in the field of medicinal chemistry .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-14-7-5-6-10-16(14)23-17(27)12-28-20-18-19(21-13-22-20)26(25-24-18)11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZKFQGBOBQTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)


![2-Chloro-1-spiro[2.4]heptan-6-ylethanone](/img/structure/B2568914.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2568915.png)
![1-((1R,5S)-8-(2-(2-chlorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2568916.png)
![2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568920.png)

![2-(Biphenyl-4-yl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2568923.png)


![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2568927.png)

![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2568929.png)
